7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 887218-14-6
VCID: VC7064032
InChI: InChI=1S/C20H19NO3/c22-18-9-8-15-12-16(14-6-2-1-3-7-14)20(23)24-19(15)17(18)13-21-10-4-5-11-21/h1-3,6-9,12,22H,4-5,10-11,13H2
SMILES: C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O
Molecular Formula: C20H19NO3
Molecular Weight: 321.376

7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

CAS No.: 887218-14-6

Cat. No.: VC7064032

Molecular Formula: C20H19NO3

Molecular Weight: 321.376

* For research use only. Not for human or veterinary use.

7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one - 887218-14-6

Specification

CAS No. 887218-14-6
Molecular Formula C20H19NO3
Molecular Weight 321.376
IUPAC Name 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Standard InChI InChI=1S/C20H19NO3/c22-18-9-8-15-12-16(14-6-2-1-3-7-14)20(23)24-19(15)17(18)13-21-10-4-5-11-21/h1-3,6-9,12,22H,4-5,10-11,13H2
Standard InChI Key BWBFDBLAVCCXPV-UHFFFAOYSA-N
SMILES C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O

Introduction

Biological Activities

While specific biological activity data for 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is not readily available, coumarin derivatives in general have shown a wide range of biological activities. These include:

  • Anti-inflammatory and Antimicrobial Effects: Some coumarin derivatives have demonstrated the ability to inhibit inflammatory pathways and exhibit antimicrobial properties .

  • Anticancer Properties: Coumarins have been studied for their potential to inhibit cancer cell growth and induce apoptosis .

  • Antioxidant Activity: These compounds can act as antioxidants, protecting cells from oxidative damage .

Spectroscopic Analysis

Spectroscopic analysis, such as NMR and mass spectrometry, is crucial for confirming the structure of 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one. For similar compounds, NMR spectra typically show signals corresponding to the aromatic protons, the pyrrolidine ring, and any functional groups present .

Data Table: General Biological Activities of Coumarin Derivatives

Compound TypeBiological ActivityReference
Coumarin DerivativesAnti-inflammatory, Antimicrobial, Anticancer, Antioxidant
7-Hydroxy-4-phenylchromen-2-one DerivativesCytotoxic, Antioxidant
Pyrrolidine-Containing CompoundsVarious biological activities depending on structure

Future Research Directions

  • Synthesis Optimization: Developing efficient synthesis methods for 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one.

  • Biological Evaluation: Conducting in vitro and in vivo studies to assess its biological activities.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its pharmacological properties.

Given the lack of specific data on this compound, future studies should focus on these areas to uncover its full potential.

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